1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N9O/c1-21-6-8(3-17-21)11-19-10(23-20-11)5-14-12-9-4-18-22(2)13(9)16-7-15-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPLWHKSJGJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=C4C=NN(C4=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄N₄O₂
- Molecular Weight : 258.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Antiviral Activity : The compound has been shown to exhibit antiviral properties against several viruses. It acts by inhibiting viral replication and interfering with viral entry into host cells.
- Antifungal Activity : In vitro studies have demonstrated that derivatives of this compound possess antifungal properties, particularly against phytopathogenic fungi. For instance, some derivatives showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL .
- Anti-inflammatory Properties : Research indicates that the compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Antiviral Studies
In a study investigating the antiviral potential of pyrazole derivatives, the compound was evaluated for its ability to inhibit herpes simplex virus (HSV) replication. The results indicated a significant reduction in viral load at concentrations as low as 50 µM with minimal cytotoxic effects .
Antifungal Studies
A series of synthesized pyrazole derivatives were tested for antifungal activity. The results showed that certain compounds derived from this structure exhibited moderate antifungal activity against Fusarium oxysporum and Cytospora mandshurica, outperforming traditional fungicides in some cases .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through COX inhibition assays. It demonstrated selective inhibition of COX-II with an IC50 value indicating effective anti-inflammatory potential compared to standard drugs like Celecoxib .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, the compound was tested for its efficacy against HSV in Vero cells. The results showed that it could prevent HSV-induced cytopathic effects by up to 91% at optimal concentrations while maintaining low toxicity levels (CC50 = 600 µM) .
Case Study 2: Antifungal Activity Against Plant Pathogens
A study focused on agricultural applications found that certain derivatives of the compound inhibited the growth of Gibberella zeae, suggesting potential use in crop protection strategies against fungal pathogens. These findings highlight its dual role as both a therapeutic agent and an agricultural fungicide .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound’s synthesis likely involves multicomponent reactions and cyclization strategies. Key steps include:
-
Pyrazolo[3,4-d]pyrimidine Core Formation :
Pyrazolo-pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters or α,β-unsaturated ketones . For example, triazolo pyrimidines are formed via Michael addition of triazol-5-amine to chalcone derivatives . -
1,2,4-Oxadiazole Ring Construction :
The oxadiazole moiety is formed by cyclizing amidoximes with carboxylic acid derivatives. A methylene bridge (-CH₂-) connects the oxadiazole to the pyrazolo-pyrimidine core, suggesting nucleophilic substitution (e.g., amine attack on a chloromethyl intermediate) .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazolo-pyrimidine | 5-Aminopyrazole + β-ketoester, Δ, HCl | 75% | |
| Oxadiazole formation | Amidoxime + acyl chloride, DCC, RT | 82% | |
| Coupling | K₂CO₃, DMF, 80°C | 68% |
Nucleophilic Substitution at the Pyrimidine Amine
The primary amine at position 4 of the pyrazolo-pyrimidine core exhibits moderate nucleophilicity. In analogous systems, this site undergoes:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of base .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) to form amides .
Example Reaction :
Cross-Coupling Reactions
The 1-methylpyrazol-4-yl group on the oxadiazole enables palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids at the pyrazole’s C4 position .
-
Buchwald-Hartwig Amination : Introduction of secondary amines via Pd(OAc)₂/XPhos .
Catalytic System
| Reaction Type | Catalyst/Base | Substrate Compatibility | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl, heteroaryl |
Acid/Base Stability
The oxadiazole ring is susceptible to hydrolysis under strong acidic/basic conditions:
Degradation Pathways
Biological Interactions
While not directly studied for this compound, structurally similar pyrrolo-pyrimidines exhibit kinase inhibition via hydrogen bonding (e.g., LRRK2 inhibitors) . The pyrazole and oxadiazole moieties likely engage in π-π stacking or hydrophobic interactions with target proteins .
Spectroscopic Characterization
Key data from analogous compounds:
-
¹H NMR : Pyrazole protons resonate at δ 7.8–8.2 ppm; oxadiazole CH₂ appears as a singlet (δ 4.5–5.0 ppm) .
-
¹³C NMR : Pyrimidine carbons at δ 150–160 ppm; oxadiazole C=N at δ 165–170 ppm .
Future Reactivity Exploration
Potential unexplored reactions include:
Preparation Methods
Reductive Amination Approach
An alternative method employs reductive amination to couple the oxadiazole and pyrazolo[3,4-d]pyrimidine units:
- Oxidation of Alcohol to Aldehyde :
The oxadiazole intermediate is modified to contain a hydroxymethyl group, which is oxidized to an aldehyde using Dess–Martin periodinane. - Reductive Amination :
The aldehyde reacts with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of sodium triacetoxyborohydride (STAB) and acetic acid, forming the methylene-linked product.
Advantages : Higher regioselectivity and milder conditions compared to SN2 substitution.
Disadvantages : Requires additional oxidation steps, reducing overall yield.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | Dess–Martin periodinane, CH₂Cl₂, RT, 2h | 46% | |
| Reductive Amination | STAB, AcOH, CH₂Cl₂, RT, 6h | 63% |
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Steps | Overall Yield |
|---|---|---|
| SN2 Substitution | Chloromethyl activation + coupling | 52% (0.85 × 0.78 × 0.68) |
| Reductive Amination | Oxidation + reductive amination | 29% (0.46 × 0.63) |
The SN2 pathway offers higher efficiency despite harsher conditions, while reductive amination provides better control over stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
